molecular formula C13H17F3N2 B8170466 N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine

Cat. No.: B8170466
M. Wt: 258.28 g/mol
InChI Key: SOSNOWOLOBLZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine typically involves the reaction of a trifluoromethyl-substituted pyridine derivative with a cyclohexanamine. One common method involves the use of (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide as a starting material. This compound undergoes an oxidation reaction in the presence of sodium permanganate (NaMnO4) in acetonitrile at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like sodium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium permanganate (NaMnO4) in acetonitrile at low temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The pyridine ring and cyclohexanamine moiety contribute to the overall molecular stability and reactivity, allowing the compound to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine: This compound shares the trifluoromethyl-pyridine structure but differs in the amine group attached.

    N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide: Another related compound with a similar pyridine structure but different functional groups.

Uniqueness

N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine is unique due to the presence of the cyclohexanamine moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)12-7-6-10(9-18-12)8-17-11-4-2-1-3-5-11/h6-7,9,11,17H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSNOWOLOBLZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.